molecular formula C7H14O B14075725 2,3-Dimethylpent-3-en-1-ol CAS No. 90388-39-9

2,3-Dimethylpent-3-en-1-ol

Cat. No.: B14075725
CAS No.: 90388-39-9
M. Wt: 114.19 g/mol
InChI Key: LLZSFWXLMHONIT-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2,3-dimethyl-1-pentene. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-pentene: A precursor in the synthesis of 2,3-Dimethylpent-3-en-1-ol.

    3,4-Dimethylpent-2-en-1-ol: Another alcohol with a similar structure but different positional isomerism.

    2,3-Dimethylpentan-3-ol: A saturated alcohol with a similar carbon skeleton.

Uniqueness

This compound is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct reactivity and properties compared to its isomers and related compounds.

Properties

CAS No.

90388-39-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2,3-dimethylpent-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3

InChI Key

LLZSFWXLMHONIT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)CO

Origin of Product

United States

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